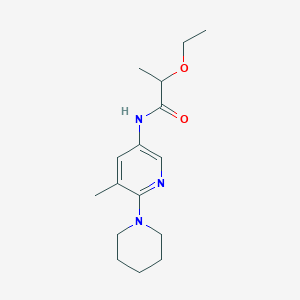![molecular formula C16H22FNO2 B7648271 2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B7648271.png)
2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
The exact mechanism of action of 2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as serotonin and dopamine. The compound has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to reduce inflammation, alleviate pain, and improve cognitive function. It has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for extended periods. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol. One of the areas of interest is the potential use of the compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the study of the compound's anti-inflammatory properties and its potential use in the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, further research is needed to fully understand the compound's mechanism of action and to identify any potential side effects or limitations for its use in clinical settings.
Conclusion
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of various neurological and inflammatory disorders. The compound is synthesized using several methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the compound's potential for clinical use and to identify any potential side effects or limitations.
Métodos De Síntesis
2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol can be synthesized using several methods. One of the commonly used methods involves the reaction of 8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine with cyclopentanone in the presence of a reducing agent such as sodium borohydride. The reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol has been extensively studied for its potential therapeutic applications. The compound has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propiedades
IUPAC Name |
2-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FNO2/c17-12-6-7-13-14(4-2-8-20-16(13)9-12)18-10-11-3-1-5-15(11)19/h6-7,9,11,14-15,18-19H,1-5,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSJXVSVXNLZIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CNC2CCCOC3=C2C=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,7-dichloro-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)quinoxalin-2-amine](/img/structure/B7648192.png)

![N-[3-(trifluoromethyl)-1-adamantyl]pyridine-3-carboxamide](/img/structure/B7648209.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B7648218.png)
![Methyl 3-[[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]-4-fluorobenzoate](/img/structure/B7648222.png)
![2-[4-[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]piperidin-1-yl]acetamide](/img/structure/B7648224.png)
![N-[3-[acetyl(methyl)amino]phenyl]-3-methyl-2,3,3a,4,5,6,7,7a-octahydroindole-1-carboxamide](/img/structure/B7648231.png)
![1-[4-(5-methoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]ethanone](/img/structure/B7648232.png)
![2-[2-[[(8-Fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]phenoxy]ethanol](/img/structure/B7648251.png)

![4-[[(8-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7648263.png)
![3-(3-chloro-4-hydroxyphenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)propyl]propanamide](/img/structure/B7648285.png)